molecular formula C13H18ClN3 B12216467 N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12216467
M. Wt: 251.75 g/mol
InChI Key: CDMHSFXVDDDFPJ-UHFFFAOYSA-N
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Description

N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where a suitable alkyne reacts with an azide to form the pyrazole ring . Another approach involves the condensation of ketones or aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as one-pot condensations and catalytic processes. For instance, the use of transition-metal catalysts like ruthenium or copper can facilitate the formation of pyrazole derivatives under mild conditions . These methods offer high yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-ethylpyrazol-3-amine: Lacks the methyl group at the 4-position.

    1-ethyl-4-methylpyrazol-3-amine: Lacks the benzyl group.

    N-benzyl-4-methylpyrazol-3-amine: Lacks the ethyl group.

Uniqueness

N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is unique due to the presence of both benzyl and ethyl groups, which can influence its reactivity and biological activity. The combination of these substituents provides a distinct profile that can be exploited in various applications .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-benzyl-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-3-16-10-11(2)13(15-16)14-9-12-7-5-4-6-8-12;/h4-8,10H,3,9H2,1-2H3,(H,14,15);1H

InChI Key

CDMHSFXVDDDFPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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